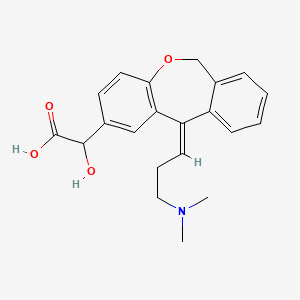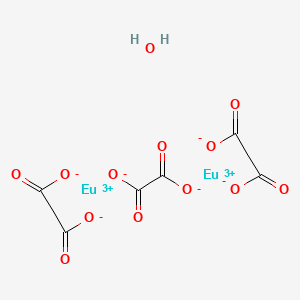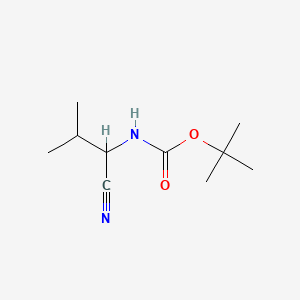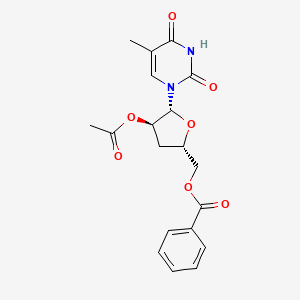
Inosine-3',5'-cyclic monophosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inosine-3',5'-cyclic monophosphate sodium salt (IMP Na) is a nucleoside monophosphate composed of inosine and a phosphate group. It is an important intermediate in the de novo synthesis of purine nucleotides, which are essential for DNA and RNA synthesis. IMP Na is also involved in the regulation of cell metabolism and is an important component of the energy metabolism of cells.
Scientific Research Applications
Thermal Behavior in Food Chemistry : Inosine 5'-monophosphate and its various salts, including sodium, have been studied for their thermal behavior. These compounds are often used as food additives, and it's crucial to understand their thermal stability. Research has found that these compounds decompose above 200°C, releasing nitrogenous bases and producing pyrophosphates. This implies that foods containing these additives should be processed below this temperature (Jesus, Ferreira, & Cavalheiro, 2018).
Radioimmunoassay Applications in Biomedical Research : Cyclic inosine 3',5'-monophosphate (cIMP) has been used in sensitive and specific radioimmunoassays. These assays are crucial for detecting and measuring cIMP levels, providing insights into various biological processes and potential clinical applications (Steiner, Parker, & Kipnis, 1972).
Solid-State Transformation in Pharmaceutical Manufacturing : The solid-state transformation of adenosine 3′,5′-cyclic monophosphate sodium from one crystal form to another has been observed. This process, mediated by humidity, offers a potential approach for removing residual solvents in pharmaceutical manufacturing (Yang et al., 2016).
Biotechnological Production in Food Industry : Inosine monophosphate (IMP) sodium salts are used as flavor enhancers in foods. Their production is achieved through microbial fermentation, and advancements in biotechnology have improved the efficiency of this process. The beneficial effects of these nucleotides, such as antioxidant and neuroprotective properties, have also been highlighted (Ledesma-Amaro et al., 2013).
In Enzymatic Studies : The enzyme inosine 5'-monophosphate dehydrogenase has been purified using affinity chromatography, an essential step in understanding the enzyme's structure and function. This research is vital for drug development and understanding metabolic pathways (Lowe et al., 1980).
In Molecular Biology and Cellular Signaling : Adenosine-3',5'-monophosphate has been identified as a significant signaling molecule in various cellular processes. For instance, it's involved in the regulation of metabolism, and its degradation pathways have been studied to understand cellular signaling mechanisms (Wombacher, 1980).
Mechanism of Action
Target of Action
Inosine-3’,5’-cyclic monophosphate sodium salt, also known as cIMP, is a cyclic purine nucleotide . It is used in studies that compare the substrate specificity and activity of cyclic purines, including the 3’,5’-cyclic monophosphates cAMP and cGMP .
Mode of Action
It is known to be involved in the regulation of various cellular processes, similar to other cyclic nucleotides .
Biochemical Pathways
cIMP is part of the cyclic nucleotide family, which includes cAMP and cGMP. These molecules are key secondary messengers in many biological processes . For instance, when soluble guanylyl cyclase (sGC) is stimulated by nitric oxide (NO), inosine triphosphate (ITP) is converted to cIMP . This process may activate Rho kinase (ROCK), resulting in reduced activity of myosin light chain phosphatase (MLCP), thus increasing myosin light chain phosphorylation (MLC-p) and contraction of vascular smooth muscle (VSM) .
Pharmacokinetics
Its metabolism and excretion would be expected to occur primarily via the kidneys .
Result of Action
The molecular and cellular effects of cIMP’s action are likely to be diverse, given its role as a secondary messenger. It may influence a variety of cellular processes, including cell proliferation, differentiation, and apoptosis .
Action Environment
The action, efficacy, and stability of cIMP can be influenced by various environmental factors. For instance, the presence of specific enzymes, such as phosphodiesterases, can affect the levels of cIMP in the cell . Additionally, factors such as pH, temperature, and the presence of other molecules can also impact the stability and activity of cIMP .
Biochemical Analysis
Biochemical Properties
Inosine-3’,5’-cyclic monophosphate sodium salt is involved in several biochemical reactions. It interacts with enzymes such as soluble guanylyl cyclase, which synthesizes it in response to hypoxia in porcine coronary arteries . This interaction is crucial for the augmentation of vascular contraction mediated by the stimulation of Rho kinase . Additionally, inosine-3’,5’-cyclic monophosphate sodium salt is used in studies comparing the substrate specificity and activity of cyclic purines, including the 3’,5’-cyclic monophosphates of adenosine and guanosine .
Cellular Effects
Inosine-3’,5’-cyclic monophosphate sodium salt influences various cellular processes. It has been shown to stimulate steroidogenesis by adrenocortical cells in rats and insulin secretion in hamster pancreas cells. Furthermore, it affects cell signaling pathways, gene expression, and cellular metabolism by acting as a second messenger in signal transduction mechanisms .
Molecular Mechanism
The molecular mechanism of inosine-3’,5’-cyclic monophosphate sodium salt involves its synthesis by soluble guanylyl cyclase in response to hypoxia, which is activated by endothelium-derived nitric oxide . This compound binds to specific biomolecules, leading to the activation of Rho kinase and subsequent vascular contraction . Additionally, it acts as a second messenger in various signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of inosine-3’,5’-cyclic monophosphate sodium salt can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as at -20°C
Dosage Effects in Animal Models
The effects of inosine-3’,5’-cyclic monophosphate sodium salt vary with different dosages in animal models. At lower doses, it stimulates steroidogenesis and insulin secretion At higher doses, it may exhibit toxic or adverse effects, although specific studies detailing these effects are limited
Metabolic Pathways
Inosine-3’,5’-cyclic monophosphate sodium salt is involved in metabolic pathways that include its synthesis by soluble guanylyl cyclase and its role as a second messenger in signal transduction mechanisms . It interacts with enzymes and cofactors that regulate its production and degradation, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of inosine-3’,5’-cyclic monophosphate sodium salt within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its function as a second messenger in signal transduction pathways .
Subcellular Localization
Inosine-3’,5’-cyclic monophosphate sodium salt is localized within specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct it to specific organelles, influencing its function and activity within the cell .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Inosine-3',5'-cyclic monophosphate sodium salt involves the conversion of inosine to inosine-3',5'-cyclic monophosphate via a series of reactions.", "Starting Materials": [ "Inosine", "Phosphorus oxychloride", "Triethylamine", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "In a reaction flask, add inosine and phosphorus oxychloride in dry dichloromethane.", "Add triethylamine dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Add sodium hydroxide solution to the reaction mixture and stir for 30 minutes.", "Extract the product with dichloromethane and wash with water.", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.", "Dissolve the residue in methanol and add sodium hydroxide solution.", "Stir the reaction mixture for 2 hours at room temperature.", "Evaporate the solvent and purify the product by column chromatography.", "The final product obtained is Inosine-3',5'-cyclic monophosphate sodium salt." ] } | |
| 41092-64-2 | |
Molecular Formula |
C10H11N4NaO7P |
Molecular Weight |
353.18 g/mol |
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N4O7P.Na/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16;/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16); |
InChI Key |
RNHIWGFBHBSWFZ-UHFFFAOYSA-N |
SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)[O-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)O.[Na] |
synonyms |
Inosine Cyclic 3’,5’-(Hydrogen Phosphate) Sodium Salt; _x000B_Inosine 3’,5’-Phosphate (Cyclic) Sodium Salt; Inosine Cyclic 3’,5’-(Hydrogen Phosphate) Monosodium Salt; 4H-Furo[3,2-d]-1,3,2-dioxaphosphorin Inosine Deriv.; 3’,5’-cIMP Sodium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




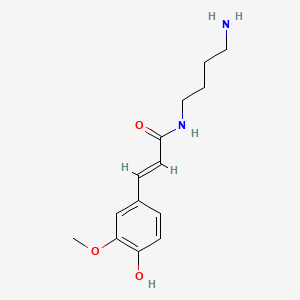
![4-Cyano-N-[(phenylmethoxy)carbonyl]-L-2-aminobutanoyl-L-phenylalanine Methyl Ester](/img/no-structure.png)
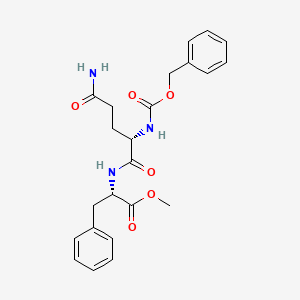
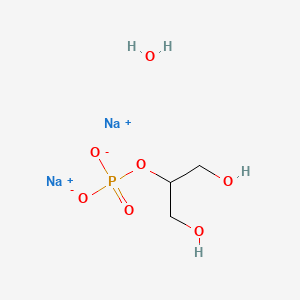
![4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate](/img/structure/B1146759.png)
![Diphenyl[(trimethylstannyl)methyl]silane](/img/structure/B1146760.png)
